molecular formula C6H11NO3S B105686 Alliin CAS No. 17795-27-6

Alliin

Cat. No.: B105686
CAS No.: 17795-27-6
M. Wt: 177.22 g/mol
InChI Key: XUHLIQGRKRUKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alliin ((2R)-3-(Allylsulfinyl)-2-aminopropanoic acid) is a water-soluble sulfur compound and a primary bioactive constituent of garlic (Allium sativum L.). It serves as the stable precursor to allicin, the volatile compound responsible for garlic’s pungent odor and many of its biological activities . This compound is enzymatically converted to allicin via alliinase when garlic tissues are damaged. Despite its role as a precursor, this compound itself exhibits distinct biological properties, including antibacterial, hypoglycemic, and antitumor effects . Its physicochemical stability, water solubility, and odorless nature make it advantageous for pharmaceutical and nutraceutical applications .

Biological Activity

Alliin, a non-proteinogenic amino acid found in garlic (Allium sativum), serves as a precursor to allicin, a compound renowned for its diverse biological activities. This article explores the biological activity of this compound, its conversion to allicin, and the implications for health and disease management.

Chemical Structure and Biosynthesis

This compound (S-allyl-L-cysteine sulfoxide) is synthesized in garlic bulbs and is converted to allicin through enzymatic action by alliinase when garlic is crushed or damaged. This transformation is crucial as allicin exhibits most of the biological activities attributed to garlic. The reaction can be summarized as follows:

This compoundalliinaseAllicin\text{this compound}\xrightarrow{\text{alliinase}}\text{Allicin}

Biological Activities of this compound

The biological activities of this compound and its derivative allicin can be categorized into several key areas:

1. Antimicrobial Activity

  • This compound and allicin have demonstrated significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. Allicin's mechanism involves the modification of thiol groups in proteins, leading to enzyme inactivation and microbial cell death .

2. Antioxidant Properties

  • Both compounds exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

  • This compound has been shown to modulate inflammatory responses. Studies indicate that it reduces the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1 in adipocytes, suggesting potential applications in managing inflammatory diseases .

4. Neuroprotective Effects

  • Research indicates that allicin can protect neurons from damage due to oxidative stress and inflammation, making it a candidate for managing neurodegenerative conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of allicin against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that allicin inhibited MRSA growth in a dose-dependent manner, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Neuroprotection

In a clinical trial involving patients with cognitive impairment, administration of allicin resulted in improved cognitive functions. The neuroprotective mechanisms were attributed to the reduction of ROS production and modulation of inflammatory pathways .

Comparative Analysis of this compound Content in Garlic Varieties

Research has indicated significant variations in this compound content among different garlic varieties. The following table summarizes findings from various studies:

Garlic VarietyThis compound Content (mg/g)Source
Elephant GarlicHighest
Agrifood-IModerate
Sabji Mandi KalkaLow
Kumaoni GarlicLow

This data underscores the importance of genetic factors over environmental conditions in determining this compound levels, which could influence the therapeutic efficacy of garlic.

Scientific Research Applications

Biological Properties of Alliin

This compound exhibits several biological properties that contribute to its therapeutic potential:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
  • Antimicrobial Effects : It possesses antimicrobial properties against a range of pathogens, including antibiotic-resistant strains.
  • Metabolic Regulation : this compound has demonstrated hypoglycemic and hypolipidemic effects, improving glucose homeostasis and lipid profiles in animal models.

Cardiovascular Health

This compound contributes to cardiovascular health by improving lipid profiles and reducing blood pressure. In a study involving diet-induced obese (DIO) mice, this compound treatment resulted in lower fasting glucose levels and improved insulin sensitivity without significant changes in body weight . The compound also positively affected liver health by decreasing liver enzyme levels associated with damage .

Parameter Control Group This compound Treatment Group
Fasting Glucose (mg/dL)150120
Insulin Sensitivity (AU)0.50.8
Total Triglycerides (mg/dL)150100

Antimicrobial Applications

This compound's antimicrobial properties make it a candidate for treating infections. Research indicates that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus (MRSA) . Its mechanism involves redox reactions that disrupt microbial cell functions.

Neuroprotective Effects

Recent studies have highlighted this compound's potential neuroprotective effects. It has been shown to ameliorate cognitive impairments associated with neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Metabolic Effects in DIO Mice

In a controlled study, DIO mice were administered this compound over eight weeks. The results indicated significant improvements in glucose metabolism and lipid profiles, suggesting that this compound could be beneficial in managing metabolic syndrome .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the efficacy of this compound against various pathogens in vitro. Results showed that this compound significantly inhibited the growth of E. coli and S. aureus, demonstrating its potential as an alternative antimicrobial agent .

Future Directions and Research Opportunities

Ongoing research is needed to explore the full therapeutic potential of this compound in human health:

  • Clinical Trials : More clinical trials are necessary to validate the efficacy of this compound in treating metabolic disorders and infections.
  • Mechanistic Studies : Investigating the precise biochemical pathways through which this compound exerts its effects could lead to new therapeutic targets.
  • Formulation Development : Developing effective delivery systems for this compound could enhance its bioavailability and therapeutic outcomes.

Q & A

Basic Question: What experimental models are most effective for studying alliin’s effects on lipid metabolism?

Answer:
The 3T3-L1 murine preadipocyte cell line is a standard in vitro model for investigating adipogenesis and lipid metabolism. Key steps include:

  • Differentiation Protocol : Treat cells with insulin, dexamethasone, and IBMX to induce differentiation into mature adipocytes. Include this compound (10–40 µg/mL) during differentiation to assess dose-dependent effects on lipid accumulation via Oil Red O staining .
  • Validation : Pair in vitro findings with in vivo models (e.g., high-fat diet-induced hyperlipidemia in mice). Measure serum triglycerides (TG), total cholesterol (TC), and liver lipid profiles, complemented by transcriptomics to identify pathways like steroid biosynthesis or PI3K-Akt signaling .

Advanced Question: How can transcriptomic and metabolomic data be integrated to resolve contradictions in this compound’s mechanism of action?

Answer:
Contradictions arise when studies report divergent pathways (e.g., steroid biosynthesis vs. PPARα signaling). To reconcile these:

  • Multi-Omics Integration : Use tools like MetaboAnalyst or KEGG Mapper to overlay transcriptomic data (e.g., differentially expressed genes in PI3K-Akt signaling) with metabolomic profiles (e.g., carboxylic acids or steroid intermediates). This identifies converging nodes, such as PPARγ downregulation linked to reduced lipid droplet formation .
  • Functional Enrichment Analysis : Apply gene set enrichment analysis (GSEA) to prioritize pathways statistically associated with observed metabolite changes. For example, correlate C/EBPα suppression (transcriptomics) with reduced adiponectin (metabolomics) to validate anti-adipogenic effects .

Basic Question: What analytical methods are recommended for quantifying this compound in plant tissues or biological samples?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:water (80:20, 0.2% phosphoric acid) for baseline separation. This compound elutes at ~2.45 min, confirmed via spiking with pure standards .
  • Post-Column Derivatization : For low-concentration samples (e.g., roots or serum), employ ninhydrin derivatization coupled with UV detection at 570 nm. This enhances sensitivity, enabling quantification down to 0.019 mg/g dry weight .

Advanced Question: How can computational methods elucidate this compound’s interaction with molecular targets like PPARγ or Mpro?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model this compound’s binding to PPARγ’s ligand-binding domain (PDB ID: 3VSO). Calculate binding energies (ΔG) and validate poses with molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) to assess stability .
  • Quantum Chemical Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electronic properties (e.g., HOMO-LUMO gap) that influence this compound’s reactivity in enzymatic or oxidative environments .

Basic Question: What controls are essential when assessing this compound’s stability in experimental setups?

Answer:

  • Enzyme Inactivation : Boil garlic extracts (100°C, 5 min) to denature alliinase, preventing enzymatic conversion of this compound to allicin .
  • Light/Temperature Controls : Store samples in amber vials at -80°C to mitigate photodegradation and thermal decomposition. Monitor purity via HPLC at intervals .

Advanced Question: What strategies address discrepancies in this compound’s reported bioactivity across studies?

Answer:
Discrepancies often stem from:

  • Source Variability : Standardize this compound extraction (e.g., 70% ethanol, 50°C) and quantify via HPLC to ensure consistent purity (>95%) .
  • Cell Line Heterogeneity : Compare results across multiple models (e.g., 3T3-L1 adipocytes vs. HepG2 hepatocytes) to distinguish tissue-specific effects. Use siRNA knockdown (e.g., Akt) to confirm pathway specificity .

Basic Question: How should researchers design dose-response studies for this compound in anti-inflammatory assays?

Answer:

  • Dose Range : Test 10–100 µg/mL based on prior IC50 values for IL-6/TNF-α suppression in 16HBE cells .
  • Endpoint Selection : Combine viability assays (MTT) with ROS detection (DCFH-DA) and cytokine profiling (ELISA) to differentiate cytotoxic vs. anti-inflammatory effects .

Advanced Question: What synthetic strategies improve this compound’s stability for pharmacokinetic studies?

Answer:

  • Mannich Base Derivatives : React this compound with formaldehyde and secondary amines to form stable analogs. Characterize via NMR and compare bioactivity (e.g., anti-infective assays) to native this compound .
  • Fmoc Protection : Introduce fluorenylmethyloxycarbonyl (Fmoc) groups to the amino and carboxyl termini, enhancing stability in physiological buffers. Confirm retention of alliinase reactivity via UV-spectrophotometric assays .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below summarizes key similarities and differences between alliin and other garlic-derived organosulfur compounds:

Compound Structure Solubility Key Bioactivities Stability Extraction Considerations
This compound S-Allyl-L-cysteine sulfoxide Water Antibacterial, hypoglycemic, EGFR inhibition, autophagy activation Thermolabile above 120°C SWE at 2 mL/min, 120°C optimal
Allicin Thio-2-propene-1-sulfinic acid S-allyl ester Lipid Antimicrobial, cardioprotective, anti-inflammatory, chemopreventive Highly unstable Immediate processing post-crushing
S-Allylcysteine (SAC) S-Allyl derivative of cysteine Water Antioxidant, neuroprotective, anti-aging Stable Aging processes (e.g., aged garlic)
Ajoene Stable condensation product of allicin Lipid Antithrombotic, antifungal, anticancer Moderate Derived from allicin decomposition
Diallyl Disulfide (DADS) Sulfur-containing disulfide Lipid Anticancer, anti-inflammatory, hepatoprotective Stable Thermal degradation of allicin

Bioactivity Comparison

Antimicrobial Activity

  • This compound : Exhibits moderate antibacterial effects, likely through indirect mechanisms (e.g., modulating host pathways) .
  • Allicin : Potent broad-spectrum antimicrobial activity due to thiol-disulfide exchange reactions .
  • Ajoene : Effective against fungi and bacteria, with synergistic effects when combined with antibiotics .

Anticancer Mechanisms

  • This compound : Inhibits EGFR signaling and reduces aberrant crypt foci in colorectal cancer models (IC₅₀ ~100 µg/mL) .
  • Allicin : Induces apoptosis in cancer cells via ROS generation and chemoprevention in murine models (48 mg/kg feed) .
  • DADS : Suppresses tumor growth through phase II enzyme induction and histone acetylation modulation .

Metabolic and Cardiovascular Effects

  • This compound : Activates AMPK/mTOR pathways to improve lipid metabolism and autophagy in hepatocytes .
  • SAC : Reduces oxidative stress in cardiovascular tissues and enhances glutathione synthesis .

Stability and Bioavailability

  • This compound: Degrades at temperatures >120°C, necessitating low-heat extraction methods (e.g., subcritical water extraction at 120°C) .
  • Allicin : Highly unstable; decomposes within hours into diallyl sulfides and ajoene .
  • SAC : Stable and bioavailable, with a delayed Tₘₐₓ (8.4 h) due to gradual absorption .

Key Research Findings and Contradictions

This compound vs.

Extraction Trade-offs : Higher temperatures (>120°C) improve extraction yield but degrade this compound, reducing antioxidant capacity .

Properties

IUPAC Name

2-amino-3-prop-2-enylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLIQGRKRUKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871763
Record name 3-(2-Propen-1-ylsulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)C(S)S-Alliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17795-27-6, 556-27-4
Record name 3-(2-Propen-1-ylsulfinyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17795-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, 3-(2-propenylsulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Propen-1-ylsulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(allylsulphinyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)C(S)S-Alliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 °C
Record name (R)C(S)S-Alliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alliin
Reactant of Route 2
Alliin
Reactant of Route 3
Alliin
Reactant of Route 4
Alliin
Reactant of Route 5
Alliin
Reactant of Route 6
Alliin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.